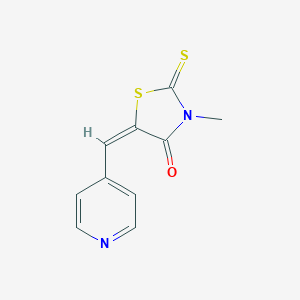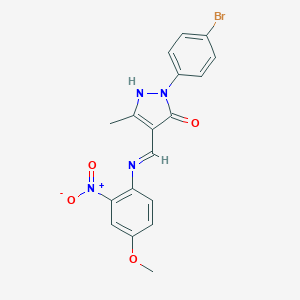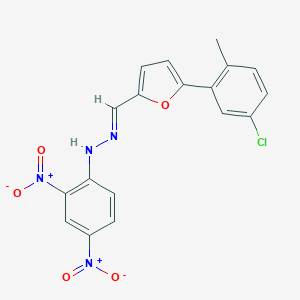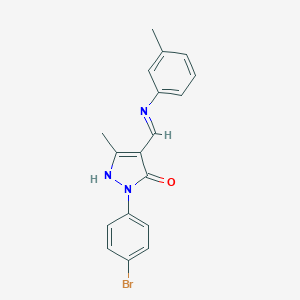
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with a pyridine aldehyde. One common method includes the condensation of 3-methyl-2-thioxo-thiazolidin-4-one with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidinones with different substituents.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders, due to its ability to modulate specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and catalysts
Mecanismo De Acción
The mechanism of action of 3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in inflammation, apoptosis, or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidinone but without the carbonyl group.
Thiazolidine: A saturated five-membered ring with sulfur and nitrogen, lacking the double bond and carbonyl group present in thiazolidinone.
Pyridine derivatives: Compounds containing a pyridine ring, which can exhibit similar reactivity and biological activity
Uniqueness
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core with a pyridine ring and a thioxo group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H8N2OS2 |
|---|---|
Peso molecular |
236.3g/mol |
Nombre IUPAC |
(5E)-3-methyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2OS2/c1-12-9(13)8(15-10(12)14)6-7-2-4-11-5-3-7/h2-6H,1H3/b8-6+ |
Clave InChI |
ULZXZRKTTRIMFQ-SOFGYWHQSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
SMILES isomérico |
CN1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S |
SMILES canónico |
CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B400503.png)
![N-{[5-(4-bromophenyl)-2-furyl]methylene}-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B400497.png)
![Benzaldehyde {4-[(4-methylphenyl)amino]-6-[4-(phenylmethyl)piperidin-1-yl]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B400498.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B400499.png)
![4-[(3-bromoanilino)methylene]-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400515.png)

![4-Bromo-2-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B400517.png)
![2,4-Dichloro-6-({[2-(2,4-difluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B400518.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400506.png)

![4-Methoxybenzaldehyde [4-(3-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400509.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400510.png)

![4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B400514.png)
